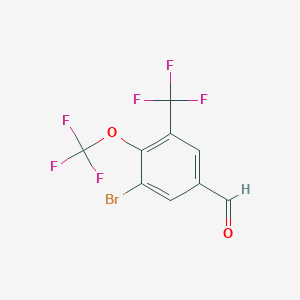![molecular formula C9H15NO2 B12838327 Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate is a nitrogen-containing heterocyclic compound. This bicyclic structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications. The compound’s unique structure consists of a six-membered nitrogen heterocycle fused to a cyclohexane ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate typically involves the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes. This process is often mediated by enamine or iminium catalysis, resulting in high enantioselectivity and yield . Another method involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of flow chemistry and continuous processing techniques can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate has significant potential in various scientific research fields:
Mechanism of Action
The mechanism by which methyl 2-azabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.
8-Azabicyclo[3.2.1]octane: A scaffold found in tropane alkaloids, known for its biological activity.
Uniqueness
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring precise molecular interactions and high structural integrity .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-7(3-5-9)6-10-9/h7,10H,2-6H2,1H3 |
InChI Key |
LIRDAPMAYCUAAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
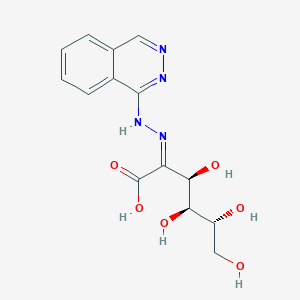
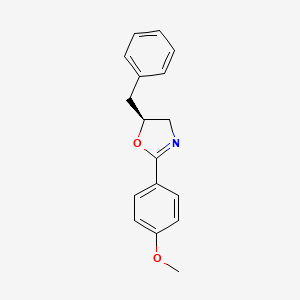
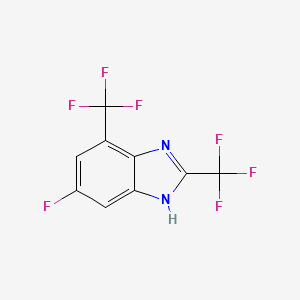
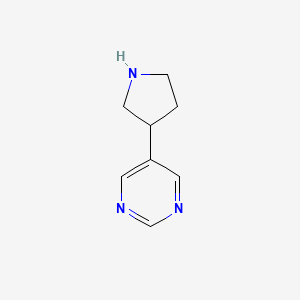
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
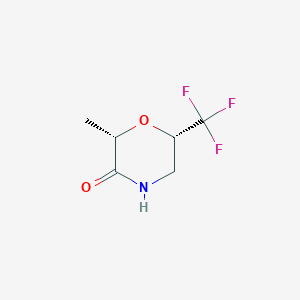

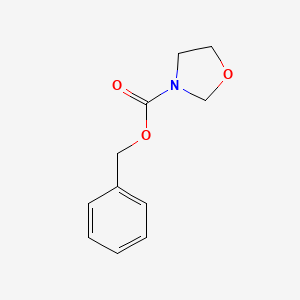

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
